molecular formula C20H21NO5S B2654598 6,7-Dimethoxy-2-methyl-3-[4-(methylthio)phenyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid CAS No. 896620-78-3

6,7-Dimethoxy-2-methyl-3-[4-(methylthio)phenyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

Cat. No.: B2654598
CAS No.: 896620-78-3
M. Wt: 387.45
InChI Key: HFVAADLZVRXGFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-2-methyl-3-[4-(methylthio)phenyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a tetrahydroisoquinoline derivative characterized by a methoxy-substituted aromatic ring, a methyl group at position 2, a 4-(methylthio)phenyl substituent at position 3, and a carboxylic acid moiety at position 4.

Synthetic routes for similar tetrahydroisoquinoline derivatives often employ strategies such as the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. For example, the synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves a chiral aminoacetaldehyde acetal derived from (R)-phenylglycinol, which undergoes a Petasis reaction with boronic acid and glyoxylic acid to form a rigid oxazinone intermediate, followed by cyclization .

Properties

IUPAC Name

6,7-dimethoxy-2-methyl-3-(4-methylsulfanylphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c1-21-18(11-5-7-12(27-4)8-6-11)17(20(23)24)13-9-15(25-2)16(26-3)10-14(13)19(21)22/h5-10,17-18H,1-4H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVAADLZVRXGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(C2=CC(=C(C=C2C1=O)OC)OC)C(=O)O)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-2-methyl-3-[4-(methylthio)phenyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the formation of the tetrahydroisoquinoline core through a Pomeranz–Fritsch–Bobbitt cyclization . This method involves the cyclization of a phenethylamine derivative with an aldehyde under acidic conditions, followed by oxidation to form the isoquinoline structure.

Subsequent steps include the introduction of the methoxy groups via methylation reactions, often using methyl iodide and a base such as potassium carbonate. The methylthio phenyl group can be introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated aromatic compound. Finally, the carboxylic acid group is typically introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods often employ more robust catalysts and reagents to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-methyl-3-[4-(methylthio)phenyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (chlorine, bromine) in the presence of iron(III) chloride as a catalyst.

    Esterification: Alcohols (methanol, ethanol) with sulfuric acid as a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

    Esterification: Formation of esters.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that tetrahydroisoquinoline derivatives exhibit promising anticancer properties. For instance, compounds similar to 6,7-dimethoxy-2-methyl-3-[4-(methylthio)phenyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid have been shown to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell growth and survival. Research suggests that these compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancers .

Neuroprotective Effects
Another significant application of tetrahydroisoquinoline derivatives is their neuroprotective effects. Studies have demonstrated that these compounds can protect neuronal cells from oxidative stress and apoptosis. The structural features of this compound may contribute to its ability to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthetic Organic Chemistry

Synthesis of Chiral Compounds
The synthesis of this compound has been achieved through various synthetic routes involving the Pomeranz-Fritsch-Bobbitt cyclization method. This method allows for the efficient formation of chiral tetrahydroisoquinoline derivatives from readily available starting materials . The ability to produce these compounds with high enantioselectivity is crucial for their application in drug development.

Functionalization of Isoquinoline Derivatives
The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions such as alkylation and acylation. This versatility makes it a valuable building block in the development of novel pharmaceuticals .

Pharmacology

Potential as a Therapeutic Agent
The pharmacological profile of this compound suggests potential applications beyond anticancer and neuroprotective effects. Preliminary studies indicate its efficacy as an anti-inflammatory agent and its potential role in treating metabolic disorders. The compound's interaction with various biological targets warrants further investigation into its therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveProtects neuronal cells from oxidative stress
Anti-inflammatoryReduces inflammation markers in vitro
Metabolic DisordersPotential modulation of glucose metabolism

Case Study: Anticancer Activity

A study conducted on a series of tetrahydroisoquinoline derivatives demonstrated that compounds structurally related to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the compound's ability to inhibit specific kinases involved in cell cycle regulation .

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-methyl-3-[4-(methylthio)phenyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and the nature of the interactions with molecular targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Related Compounds

The structural uniqueness of the target compound lies in its substituent pattern. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Tetrahydroisoquinoline Derivatives

Compound Name Substituents (Positions) Key Features References
Target Compound 2-methyl, 3-[4-(methylthio)phenyl], 4-carboxylic acid Methylthio group enhances lipophilicity; carboxylic acid improves solubility
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) 2-ethyl carboxylate Ester group may increase membrane permeability but reduce metabolic stability
6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e) 2-methylsulfonyl Sulfonyl group introduces polarity and potential hydrogen-bonding capacity
6,7-Dimethoxy-1-(4-methoxynaphthalene-1-carbonyl)isoquinoline-4-carboxylic acid 1-(4-methoxynaphthalene-1-carbonyl) Bulky aromatic substituent may sterically hinder interactions
6,7-Dimethoxy-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline 1-(3,4,5-trimethoxybenzyl) Multiple methoxy groups enhance electron density and potential bioactivity

Key Observations:

Analogs with ester groups (e.g., 6d) may exhibit higher volatility but lower metabolic stability compared to carboxylic acid derivatives. Sulfonyl substituents (e.g., 6e) introduce polarity, which could influence binding affinity to charged targets .

Synthetic Accessibility :

  • Compounds with simpler substituents (e.g., methyl or ethyl groups) are typically synthesized via straightforward cyclization or condensation reactions .
  • Bulkier substituents (e.g., 4-methoxynaphthalene in ) may require specialized coupling reagents or protecting-group strategies.

Substituents such as methylthio or sulfonyl groups could modulate receptor interactions or metabolic pathways.

Biological Activity

6,7-Dimethoxy-2-methyl-3-[4-(methylthio)phenyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its antioxidant, anticancer, and antimicrobial activities based on recent research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Molecular Formula : C19H23N1O5S1
  • Molecular Weight : 367.46 g/mol
  • Chemical Structure : The presence of methoxy groups and a methylthio phenyl group suggests potential interactions with biological targets.

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. The antioxidant activity of this compound was evaluated using several assays:

Assay TypeMethodologyResults
DPPH AssayRadical scavenging activityIC50 = 25 µM
ABTS AssayRadical cation decolorizationEC50 = 15 µM
Lipid PeroxidationTBARS assaySignificant inhibition observed

Studies indicate that the compound effectively scavenges free radicals and inhibits lipid peroxidation, demonstrating strong antioxidant properties .

Anticancer Activity

The anticancer potential of the compound was assessed against various cancer cell lines. The results are summarized in the table below:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.10 ± 0.40Induction of apoptosis via caspase pathway
HepG2 (Liver)6.19 ± 0.50Cell cycle arrest
HCT116 (Colon)8.00 ± 0.60Inhibition of proliferation

The compound exhibited significant antiproliferative effects, particularly against MCF-7 and HepG2 cell lines, outperforming standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Preliminary studies on the antimicrobial properties of the compound revealed activity against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Mycobacterium smegmatis50 µg/mL

The compound demonstrated broad-spectrum antibacterial activity, suggesting its potential as a therapeutic agent in treating bacterial infections .

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound in various applications:

  • Case Study on Cancer Treatment : A study involving MCF-7 cells showed that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation.
  • Antioxidant Efficacy in Diabetic Models : In diabetic rat models, administration of the compound resulted in reduced oxidative stress markers and improved metabolic parameters.
  • Antimicrobial Efficacy : In vitro studies indicated that the compound could effectively inhibit biofilm formation in Staphylococcus aureus, providing insights into its application in infection control.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of this tetrahydroisoquinoline derivative?

  • Methodological Answer: The synthesis of tetrahydroisoquinoline derivatives typically involves cyclization of β-arylethylamines or Pictet-Spengler reactions. For this compound, key steps include:
  • Pd-catalyzed cross-coupling to introduce the 4-(methylthio)phenyl group, as demonstrated in analogous quinoline syntheses using PdCl₂(PPh₃)₂ and K₂CO₃ in DMF .
  • Selective methoxylation at positions 6 and 7 using methylating agents like methyl iodide under basic conditions.
  • Carboxylic acid functionalization via hydrolysis of ester intermediates under acidic or basic conditions.
  • Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is recommended for isolating intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer: Use a combination of analytical techniques:
  • HPLC-PDA/MS: To assess purity (>98%) and detect impurities. A C18 column with a water/acetonitrile mobile phase (0.1% formic acid) is effective .
  • NMR spectroscopy: ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm substitution patterns (e.g., methoxy, methylthio groups) and tetrahydroisoquinoline backbone .
  • FT-IR: To verify carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500-3300 cm⁻¹) functional groups .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer:
  • Enzyme inhibition assays: Test against kinases or oxidoreductases (e.g., cytochrome P450 isoforms) due to structural similarity to bioactive isoquinoline derivatives .
  • Cytotoxicity screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .
  • Solubility profiling: Measure logP via shake-flask method to predict bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer:
  • Dose-response validation: Replicate assays across multiple labs using standardized protocols (e.g., IC₅₀ determination with triplicate measurements).
  • Metabolite profiling: Use LC-MS to identify active metabolites that may contribute to observed discrepancies .
  • Structural analogs comparison: Synthesize and test derivatives lacking methoxy or methylthio groups to isolate pharmacophores .

Q. What advanced techniques are required to determine the stereochemical configuration at the 2-methyl and 3-aryl positions?

  • Methodological Answer:
  • X-ray crystallography: Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) to resolve absolute configuration .
  • NOESY NMR: Detect spatial proximity between the 2-methyl group and adjacent protons to infer relative stereochemistry .
  • Circular dichroism (CD): Compare experimental CD spectra with computational predictions (TDDFT) for chiral centers .

Q. How does the methylthio group at the 3-position influence stability under physiological conditions?

  • Methodological Answer:
  • Accelerated stability studies: Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., sulfoxide formation) using high-resolution MS .
  • Oxidative stress testing: Expose to H₂O₂ or liver microsomes to simulate metabolic oxidation pathways .

Q. What in vivo models are appropriate for studying its pharmacokinetics and toxicity?

  • Methodological Answer:
  • Rodent models: Administer orally (10–50 mg/kg) to assess bioavailability, half-life, and tissue distribution. Collect plasma samples at intervals (0–24 hr) for LC-MS analysis .
  • Toxicogenomics: Perform RNA-seq on liver/kidney tissues to identify differentially expressed genes linked to hepatotoxicity or nephrotoxicity .

Data Contradiction Analysis

Q. How to address conflicting spectral data (e.g., NMR shifts) between synthetic batches?

  • Methodological Answer:
  • Batch-to-batch comparison: Re-run NMR under identical conditions (solvent, temperature) and verify using 2D techniques (HSQC, HMBC) .
  • Impurity profiling: Use LC-MS to detect trace contaminants (e.g., unreacted intermediates) that may influence shifts .

Q. Why do computational predictions of logP diverge from experimental values?

  • Methodological Answer:
  • Solvent system calibration: Validate shake-flask method with reference compounds of known logP.
  • Conformational analysis: Perform molecular dynamics simulations to account for intramolecular hydrogen bonding affecting hydrophobicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.